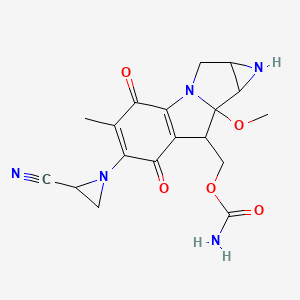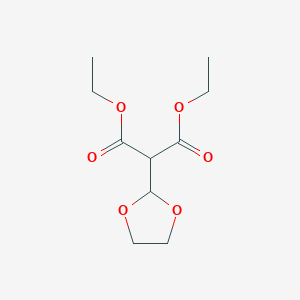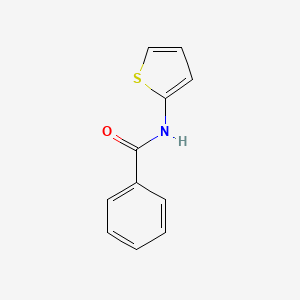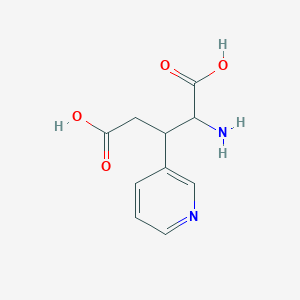
Mitomycin deriv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitomycin derivatives are a class of potent antibacterial and anti-cancer compounds. These compounds were first isolated from cultures of Streptomyces caespitosus in the 1950s . Mitomycin C, the most well-known derivative, has been used in clinical settings since the 1960s for its activity against a range of tumors . The unique structure of mitomycin derivatives, which includes an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine, contributes to their significant biological activity .
Preparation Methods
The synthesis of mitomycin derivatives is complex due to the need to accommodate highly interactive functionality in a compact matrix . Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification of the desired compound . For example, mitomycin C is produced through fermentation of Streptomyces caespitosus, followed by a series of extraction and purification steps .
Chemical Reactions Analysis
Mitomycin derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution . These compounds are particularly reactive in the presence of reducing agents, which can lead to the formation of active metabolites . Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions often include DNA cross-linking agents, which are responsible for the compounds’ anti-cancer activity .
Scientific Research Applications
Mitomycin derivatives have a wide range of scientific research applications. In chemistry, they are used as model compounds for studying complex organic reactions . In biology and medicine, these compounds are used as chemotherapeutic agents for treating various cancers, including breast, stomach, and bladder cancers . They are also used in research to study DNA cross-linking and its effects on cellular processes . In industry, mitomycin derivatives are used in the development of new antibiotics and anti-cancer drugs .
Mechanism of Action
The mechanism of action of mitomycin derivatives involves their activation in vivo to form bifunctional and trifunctional alkylating agents . These agents bind to DNA, leading to cross-linking and inhibition of DNA synthesis and function . The aziridine ring plays a crucial role in this process, allowing for irreversible bis-alkylation of DNA . This cross-linking prevents the DNA from replicating, ultimately leading to cell death . Mitomycin derivatives also inhibit RNA and protein synthesis at higher concentrations .
Comparison with Similar Compounds
Mitomycin derivatives are unique due to their potent antibacterial and anti-cancer properties, as well as their complex structure . Similar compounds include azinomycins, FR-900482, maduropeptin, and azicemicins, all of which contain an aziridine ring and exhibit significant biological activity . mitomycin C is considered the most potent of these compounds and has been used medicinally for a longer period .
Properties
CAS No. |
84397-24-0 |
|---|---|
Molecular Formula |
C18H19N5O5 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[11-(2-cyanoaziridin-1-yl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C18H19N5O5/c1-7-12(22-4-8(22)3-19)15(25)11-9(6-28-17(20)26)18(27-2)16-10(21-16)5-23(18)13(11)14(7)24/h8-10,16,21H,4-6H2,1-2H3,(H2,20,26) |
InChI Key |
VUQIHZKGZZSFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N5CC5C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)

![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)

![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)
